molecular formula C5H7ClIN3 B2912429 3-Iodo-pyridine-2,5-diamine hydrochloride CAS No. 2065250-04-4

3-Iodo-pyridine-2,5-diamine hydrochloride

Cat. No.: B2912429
CAS No.: 2065250-04-4
M. Wt: 271.49
InChI Key: PVKCUIWOHWGYSJ-UHFFFAOYSA-N
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Description

3-Iodo-pyridine-2,5-diamine hydrochloride is a chemical compound with the molecular formula C5H6IN3·HCl. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of an iodine atom at the 3-position and two amino groups at the 2- and 5-positions of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-iodopyridine with ammonia or amine derivatives under controlled conditions to introduce the amino groups at the desired positions .

Industrial Production Methods

Industrial production methods for 3-Iodo-pyridine-2,5-diamine hydrochloride often involve large-scale chemical reactions using similar synthetic routes. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-pyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-pyridine-2,5-diamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Iodo-pyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-iodopyridine-2,5-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3.ClH/c6-4-1-3(7)2-9-5(4)8;/h1-2H,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKCUIWOHWGYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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